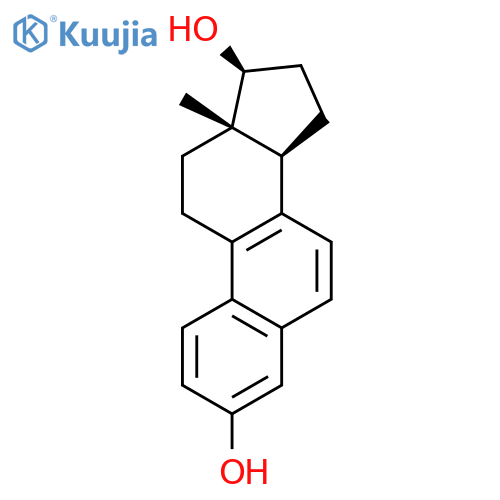Cas no 1423-97-8 (17b-Dihydro Equilenin)

17b-Dihydro Equilenin structure
商品名:17b-Dihydro Equilenin
CAS番号:1423-97-8
MF:C18H20O2
メガワット:268.350205421448
CID:150067
17b-Dihydro Equilenin 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5,7,9-pentaene-3,17-diol,(17b)-
- estra-1,3,5,7,9-pentaene-3,17beta-diol
- 17β-Dihydro Equilenin
- (13S,14S,17S)-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
- 17β-Equilenin
- 17-dihydroequilenin
- 17β-Dihydro Equilenin (BETA-EQUILENOL)
- 3,17β-Dihydroxyestra-1(10),2,4,6,8-pentene
- 17b-Dihydro Equilenin
-
- インチ: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3/t16-,17-,18-/m0/s1
- InChIKey: RYWZPRVUQHMJFF-BZSNNMDCSA-N
- ほほえんだ: OC1C=CC2C3CC[C@@]4([C@H](CC[C@H]4C=3C=CC=2C=1)O)C
計算された属性
- せいみつぶんしりょう: 268.14600
じっけんとくせい
- 密度みつど: 1.1199 (rough estimate)
- ふってん: 350.53°C (rough estimate)
- 屈折率: 1.4800 (estimate)
- PSA: 40.46000
- LogP: 3.73620
17b-Dihydro Equilenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D448960-2.5mg |
17b-Dihydro Equilenin |
1423-97-8 | 2.5mg |
$ 193.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471333-2.5 mg |
17β-Dihydro equilenin, |
1423-97-8 | 2.5 mg |
¥2,708.00 | 2023-07-11 | ||
| A2B Chem LLC | AE39595-10mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 10mg |
$787.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39595-2.5mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 2.5mg |
$306.00 | 2024-04-20 | ||
| A2B Chem LLC | AE39595-25mg |
estra-1,3,5,7,9-pentaene-3,17beta-diol |
1423-97-8 | 25mg |
$1635.00 | 2024-04-20 | ||
| TRC | D448960-1mg |
17b-Dihydro Equilenin |
1423-97-8 | 1mg |
$97.00 | 2023-05-18 | ||
| TRC | D448960-10mg |
17b-Dihydro Equilenin |
1423-97-8 | 10mg |
$ 696.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-471333-2.5mg |
17β-Dihydro equilenin, |
1423-97-8 | 2.5mg |
¥2708.00 | 2023-09-05 | ||
| TRC | D448960-25mg |
17b-Dihydro Equilenin |
1423-97-8 | 25mg |
$ 1581.00 | 2023-09-07 |
17b-Dihydro Equilenin 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
1423-97-8 (17b-Dihydro Equilenin) 関連製品
- 6639-99-2(17α-Dihydro Equilenin)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
